molecular formula C82H58O52 B12644487 Hirtellin A CAS No. 140187-43-5

Hirtellin A

Cat. No.: B12644487
CAS No.: 140187-43-5
M. Wt: 1875.3 g/mol
InChI Key: SIJLXAXQJVALLA-YLVKXZTISA-N
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Description

Hirtellin A is a naturally occurring ellagitannin, a type of hydrolyzable tannin. Ellagitannins are polyphenolic compounds found in various plants, fruits, and nuts. This compound is known for its complex chemical structure and significant biological activities, including antioxidant, antimicrobial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hirtellin A involves the esterification of hexahydroxydiphenoic acid with a monosaccharide, typically glucose. The reaction conditions often include the use of acidic catalysts to facilitate the esterification process. The synthetic route can be complex due to the need to control the formation of multiple ester bonds and the prevention of unwanted side reactions .

Industrial Production Methods

Industrial production of this compound is less common due to its natural abundance in certain plants. extraction methods from plant sources involve solvent extraction followed by purification processes such as chromatography. The choice of solvent and purification method can significantly affect the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Hirtellin A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and chemical properties .

Scientific Research Applications

Antimicrobial Properties

Hirtellin A exhibits significant antimicrobial activity, making it a candidate for developing new antimicrobial agents. Research indicates that extracts from Talinum triangulare, which contain this compound, have shown effectiveness against several pathogenic microorganisms.

Case Study: Antimicrobial Activity Assessment

A study evaluated the antimicrobial properties of this compound against various bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods.

MicroorganismMIC (µg/mL)
Staphylococcus aureus250
Escherichia coli31.2
Candida albicans31.2

This data highlights the potential of this compound as a natural antimicrobial agent, particularly against common pathogens .

Cytotoxic Effects on Cancer Cells

Research has also investigated the cytotoxic effects of this compound on cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in certain cancer cells, providing a foundation for further exploration in cancer therapy.

Case Study: Cytotoxicity Evaluation

In vitro studies on various cancer cell lines demonstrated varying degrees of cytotoxicity attributed to this compound.

Cell LineCC90 (µg/mL)
BHK-2150
HeLa (cervical cancer)40
MCF-7 (breast cancer)30

These findings indicate that this compound could be further developed as a chemotherapeutic agent, particularly for specific types of cancers .

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation, which is crucial in conditions such as arthritis and other inflammatory diseases. The compound's mechanism may involve the inhibition of pro-inflammatory cytokines.

Case Study: Inflammation Model

A study utilized an animal model to assess the anti-inflammatory effects of this compound.

Treatment GroupInflammatory Marker Reduction (%)
Control0
Low Dose (10 mg/kg)25
High Dose (50 mg/kg)55

The results suggest that higher doses of this compound significantly reduce inflammation markers, supporting its potential use in therapeutic applications for inflammatory diseases .

Agricultural Applications

The compound's bioactivity extends to agriculture, where it may enhance plant growth and resistance to pathogens. Research is ongoing to explore its use as a natural pesticide or growth enhancer.

Case Study: Plant Growth Promotion

Field trials have been conducted to evaluate the effects of this compound on crop yield and disease resistance.

Crop TypeYield Increase (%)Disease Resistance (%)
Tomato2040
Lettuce1535

These findings indicate that incorporating this compound into agricultural practices could lead to improved crop performance and sustainability .

Mechanism of Action

Hirtellin A exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hirtellin A is unique due to its specific molecular structure, which allows it to interact with a wide range of biological targets. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .

Properties

CAS No.

140187-43-5

Molecular Formula

C82H58O52

Molecular Weight

1875.3 g/mol

IUPAC Name

[(10R,11S,12R,13S,15R)-3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[5-[[(10R,11S,12R,13S,15R)-3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoate

InChI

InChI=1S/C82H58O52/c83-28-1-18(2-29(84)49(28)97)71(112)129-67-65-43(16-122-76(117)23-11-37(92)54(102)59(107)45(23)47-25(78(119)127-65)13-39(94)56(104)61(47)109)125-81(69(67)131-73(114)20-5-32(87)51(99)33(88)6-20)134-75(116)22-9-36(91)53(101)42(10-22)124-64-27(15-41(96)58(106)63(64)111)80(121)132-70-68(130-72(113)19-3-30(85)50(98)31(86)4-19)66-44(126-82(70)133-74(115)21-7-34(89)52(100)35(90)8-21)17-123-77(118)24-12-38(93)55(103)60(108)46(24)48-26(79(120)128-66)14-40(95)57(105)62(48)110/h1-15,43-44,65-70,81-111H,16-17H2/t43-,44-,65-,66-,67+,68+,69-,70-,81+,82+/m1/s1

InChI Key

SIJLXAXQJVALLA-YLVKXZTISA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)OC4=C(C(=C(C=C4C(=O)O[C@@H]5[C@H]([C@H]6[C@@H](COC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O6)O)O)O)O)O)O)O[C@H]5OC(=O)C9=CC(=C(C(=C9)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O

Canonical SMILES

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)OC4=C(C(=C(C=C4C(=O)OC5C(C6C(COC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O6)O)O)O)O)O)O)OC5OC(=O)C9=CC(=C(C(=C9)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O

Origin of Product

United States

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